1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro-
Overview
Description
1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- is a chemical compound that has garnered interest in various fields of scientific researchIt has been studied for its pharmacological activities, particularly in relation to nicotinic acetylcholine receptors .
Mechanism of Action
Target of Action
The primary target of the compound, also known as 10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-3,5-diamine, is the nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The compound acts as an agonist at the nicotinic acetylcholine receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions.
Biochemical Analysis
Biochemical Properties
The compound 1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- interacts with nicotinic acetylcholine receptors . These receptors are proteins that respond to the neurotransmitter acetylcholine. The nature of these interactions involves the compound acting as an agonist, meaning it binds to these receptors and activates them .
Cellular Effects
In terms of cellular effects, 1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- influences cell function by interacting with nicotinic acetylcholine receptors
Molecular Mechanism
The molecular mechanism of action of 1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- involves its role as an agonist at nicotinic acetylcholine receptors . By binding to these receptors, the compound can influence the activity of these proteins and potentially alter gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- typically involves multiple steps, including oxidative cleavage and reductive amination strategies . One common synthetic route starts with the preparation of the benzazepine core, followed by the introduction of the methano bridge and the diamine functional groups. The reaction conditions often require specific reagents and catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced amine products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine: This compound is used in the preparation of Varenicline, a nicotinic acetylcholine receptor partial agonist.
2,3,4,5-Tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine: An intermediate in the preparation of nicotinic receptor ligand analogs.
Uniqueness
1,5-Methano-1H-3-benzazepine-6,8-diamine, 2,3,4,5-tetrahydro- is unique due to its specific functional groups and the methano bridge, which contribute to its distinct chemical properties and potential applications. Its ability to act as an agonist at nicotinic acetylcholine receptors sets it apart from other similar compounds, making it a valuable subject of study in pharmacological research.
Properties
IUPAC Name |
10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-3,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c12-8-2-9-6-1-7(5-14-4-6)11(9)10(13)3-8/h2-3,6-7,14H,1,4-5,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAUCUQYUATCPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=C(C=C3N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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